molecular formula C22H23NO2 B1385625 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline CAS No. 1040688-66-1

3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline

Cat. No. B1385625
CAS RN: 1040688-66-1
M. Wt: 333.4 g/mol
InChI Key: XTYCTEIVEITJND-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline” is an organic compound that likely contains an aniline group (a benzene ring attached to an amine group), a benzyloxy group (a benzene ring attached to an oxygen atom), and an ethoxybenzyl group (a benzene ring attached to an ethoxy group and a methyl group). These groups are common in organic chemistry and are often involved in various chemical reactions .


Chemical Reactions Analysis

The compound “3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline” would likely undergo reactions typical of aromatic amines, ethers, and alcohols. These could include electrophilic aromatic substitution, nucleophilic substitution, and oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline” would depend on its exact structure. For example, anisyl alcohol, a related compound, is a colorless liquid that is used as a fragrance and flavorant .

Scientific Research Applications

Synthesis and Structural Studies

  • Research has led to the preparation of derivatives related to 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline, like N-[4-(4-n-alkoxybenzoyloxy)benzylidene]-anilines. These compounds have been studied for their thermal properties and phase behaviors, such as forming chiral smectic and cholesteric phases (Takenaka, Ikemoto, & Kusabayashi, 1986).

Antioxidant Activities and DNA-binding Studies

  • Compounds like bis(benzimidazol-2-ylmethyl)aniline derivatives, which share structural similarities with 3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline, have been synthesized and studied for their antioxidant activities and DNA-binding properties. These studies are crucial for understanding their potential biomedical applications (Wu et al., 2014).

Crystal Structure and Vibrational Properties

  • The synthesis, crystal structure, and vibrational properties of similar compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-aniline derivatives have been explored. These studies provide insights into the molecular arrangements and properties of such compounds (Qing-mei Wu et al., 2021).

Antimicrobial Activity and Molecular Dynamics

  • Investigations into compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline have focused on their structural, vibrational, chemical properties, antimicrobial activity, and molecular dynamic simulations. This research offers valuable information on the potential biological applications of these compounds (Subi et al., 2022).

Mesomorphic Behavior

  • The mesomorphic properties of N-4-(4-alkoxybenzoyloxy)benzylidene]-anilines have been examined, offering insights into the liquid crystal behaviors and transition temperatures, which are crucial for understanding their application in materials science (Matsunaga et al., 1999).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-24-21-13-11-18(12-14-21)16-23-20-9-6-10-22(15-20)25-17-19-7-4-3-5-8-19/h3-15,23H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYCTEIVEITJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-N-(4-ethoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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